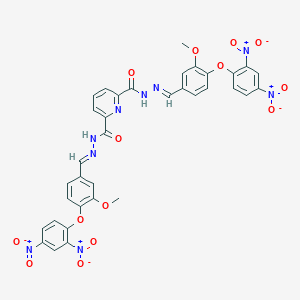
N'-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-N,N-dimethylimidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a phenyl group attached to a pyrimidine ring, along with a dimethylimidoformamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The acetyl, methyl, and phenyl groups are introduced through various substitution reactions. For instance, acetylation can be achieved using acetic anhydride, while methylation can be done using methyl iodide in the presence of a base.
Formation of the Imidoformamide Moiety: The final step involves the reaction of the pyrimidine derivative with dimethylformamide dimethyl acetal to form the N,N-dimethylimidoformamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-methylpropanamide
- N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide
- N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide
Uniqueness
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and selectivity in various chemical and biological processes.
Propriétés
Formule moléculaire |
C16H18N4O |
|---|---|
Poids moléculaire |
282.34g/mol |
Nom IUPAC |
N'-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H18N4O/c1-11(21)14-15(13-8-6-5-7-9-13)18-12(2)19-16(14)17-10-20(3)4/h5-10H,1-4H3 |
Clé InChI |
RYGSFVIUECDRSU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)N=CN(C)C)C(=O)C)C2=CC=CC=C2 |
SMILES canonique |
CC1=NC(=C(C(=N1)N=CN(C)C)C(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B390070.png)
![N-{4-[N-(benzylsulfonyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B390071.png)
![N-{4-[(1E)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B390072.png)
![N'-{1-[(4-tert-butylphenyl)sulfonyl]-2,2,6,6-tetramethyl-4-piperidinylidene}-3-nitro-4-methylbenzenesulfonohydrazide](/img/structure/B390073.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methoxyaniline](/img/structure/B390079.png)
![N-(4-chlorobenzyl)-3-[(4-iodobenzoyl)hydrazono]butanamide](/img/structure/B390080.png)
![N~1~-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B390083.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline](/img/structure/B390085.png)
![N'-(4-bromobenzylidene)-2-({2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}sulfanyl)acetohydrazide](/img/structure/B390086.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline](/img/structure/B390087.png)
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl cyclohexanecarboxylate](/img/structure/B390088.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-2-methoxy-5-methylbenzylidene]benzohydrazide](/img/structure/B390091.png)
![2-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B390092.png)
